Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate
Description
Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate is a heterocyclic organic compound featuring a four-membered azetidine ring protected by a tert-butyl carbamate group. The azetidine ring is substituted at the 3-position with a methylene linker attached to a 5-bromopyrimidine moiety. The pyrimidine ring contains two nitrogen atoms at the 1- and 3-positions, with a bromine atom at the 5-position, making it a versatile intermediate in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura) . The tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the bromine atom serves as a reactive site for further functionalization .
Structurally, the azetidine ring’s puckering (described by Cremer-Pople coordinates) influences conformational flexibility and intermolecular interactions, such as hydrogen bonding, which are critical for molecular recognition in drug design . This compound’s molecular weight and lipophilicity (logP) are governed by the bromine atom and tert-butyl group, impacting its pharmacokinetic properties .
Properties
Molecular Formula |
C13H18BrN3O2 |
|---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-7-9(8-17)4-11-15-5-10(14)6-16-11/h5-6,9H,4,7-8H2,1-3H3 |
InChI Key |
SAIOXLLLHDUGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2=NC=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis Details
tert-Butyl 3-bromoazetidine-1-carboxylate is a crucial intermediate for the target compound. Its preparation involves:
- Bromination of tert-butyl azetidine-1-carboxylate or direct substitution reactions.
- Typical reaction conditions include the use of potassium carbonate as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF).
- Reaction temperatures are often around 60°C, with reaction times extending overnight to ensure completion.
- Purification is achieved by silica gel flash chromatography using gradients of ethyl acetate and heptane.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Starting material | 5-Bromopyridin-3-ol (example analog) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 60°C |
| Reaction time | Overnight (approx. 16 hours) |
| Yield | Up to 100% (quantitative) |
| Purification | Silica gel chromatography (EtOAc/heptane gradient) |
| Product form | Colorless crystalline solid |
| Mass spectrometry (MS) | m/z 329.1 (M+H)+ |
This procedure is adapted from analogous bromoazetidine syntheses reported in the literature, which provide a high yield and purity of the brominated azetidine intermediate.
Coupling of tert-Butyl 3-bromoazetidine-1-carboxylate with 5-Bromopyrimidin-2-ylmethyl Moiety
Reaction Mechanism and Conditions
The key step in the synthesis of tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate is the nucleophilic substitution or cross-coupling reaction between the brominated azetidine and the 5-bromopyrimidin-2-ylmethyl group.
- The reaction typically employs potassium carbonate or sodium tert-butoxide as the base to deprotonate the nucleophile or activate the azetidine bromide.
- Solvents such as DMF or 1-methyl-2-pyrrolidinone (NMP) are used to dissolve reactants and facilitate the reaction.
- Temperatures range from 60°C to 100°C depending on the base and solvent system.
- Reaction times vary from 16 hours to 48 hours to ensure complete conversion.
- In some cases, inert atmosphere conditions (nitrogen or argon) are applied to prevent oxidation or side reactions.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Azetidine intermediate | tert-Butyl 3-bromoazetidine-1-carboxylate |
| Coupling partner | 5-Bromopyrimidin-2-ylmethyl derivative |
| Base | Potassium carbonate or sodium tert-butoxide |
| Solvent | DMF or NMP |
| Temperature | 60°C to 100°C |
| Reaction time | 16 to 48 hours |
| Atmosphere | Inert (N₂ or Ar) preferred |
| Purification | Silica gel chromatography or preparative HPLC |
| Yield | Variable, up to quantitative in optimized conditions |
These conditions are extrapolated from analogous azetidine coupling reactions and bromopyrimidine chemistry, which emphasize the importance of base strength, solvent polarity, and temperature control for optimal yields.
Alternative Synthetic Approaches
Amide Coupling Route
An alternative method involves the formation of an amide bond through coupling agents such as HATU in the presence of triethylamine:
- Starting from azetidine-1,3-dicarboxylic acid mono-tert-butyl ester.
- Coupling with hydroxylamine derivatives to form carbamoyl intermediates.
- Use of solvents like dichloromethane (DCM) and DMF at room temperature.
- Reaction times around 16 hours.
- Purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
The synthesized tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to confirm the chemical shifts corresponding to the azetidine ring, tert-butyl carbamate, and bromopyrimidinyl moiety.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) MS to verify molecular weight, typically showing [M+H]^+ peaks consistent with the calculated mass.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC to assess purity, aiming for >95% purity.
- Melting Point Determination : To confirm compound identity and purity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination of azetidine | Potassium carbonate, brominating agent | DMF | 60°C | Overnight | Up to 100 | Silica gel chromatography purification |
| Coupling with bromopyrimidine | Potassium carbonate or sodium tert-butoxide | DMF or NMP | 60-100°C | 16-48 h | Variable | Inert atmosphere recommended |
| Amide coupling (alternative) | HATU, triethylamine | DCM, DMF | Room temp | 16 h | ~83% | Purification by RP-HPLC |
Chemical Reactions Analysis
Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate and analogous compounds:
Key Comparison Points:
Piperazine-based analogs (e.g., ) offer greater conformational flexibility due to their six-membered ring, whereas azetidine derivatives are more rigid .
Substituent Effects: Amino-substituted pyrimidine () increases solubility and hydrogen-bond donor capacity but reduces electrophilicity at the bromine site . Carbonyl linkers () introduce electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to methylene linkers .
Reactivity and Applications: Bromine in the target compound facilitates palladium-catalyzed couplings, whereas non-halogenated analogs (e.g., tert-butyl 3-(3-aminopropynyl)azetidine-1-carboxylate, ) are tailored for click chemistry . Aliphatic bromoethyl chains () favor alkylation reactions, while aromatic bromine supports aryl-aryl bond formation .
Physicochemical Properties :
- The tert-butyl group in all analogs improves solubility, but molecular weight variations (e.g., 264.16 g/mol in vs. 351.23 g/mol in the target) influence membrane permeability and logP values .
- Pyrimidine-containing compounds generally exhibit higher melting points due to stronger intermolecular forces (e.g., : 97–99°C) .
Biological Activity
Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate (CAS No. 870761-78-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C14H17BrN2O3
- Molar Mass: 341.2 g/mol
- Density: 1.447 g/cm³ (predicted)
- Boiling Point: 422°C (predicted)
- pKa: 1.01 (predicted) .
Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate is believed to exert its effects through various biological pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Interaction: It may interact with various receptors, influencing signaling pathways critical for cellular functions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, research has shown that it exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer Cells (MCF-7)
- Lung Cancer Cells (A549)
These effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in these cells .
Antimicrobial Properties
Tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Study 1: Anticancer Efficacy
A study conducted on the efficacy of tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate demonstrated significant cytotoxicity against MCF-7 and A549 cells. The results indicated:
- IC50 Values:
Study 2: Antimicrobial Activity Assessment
In another study assessing antimicrobial properties, the compound was tested against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The findings revealed:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected azetidine derivatives often react with brominated pyrimidine intermediates under mild conditions (e.g., in dichloromethane at 0–20°C with triethylamine as a base) . A related synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate achieved an 80% yield using silica gel chromatography for purification, suggesting analogous strategies for the target compound .
- Key Considerations : Optimize reaction time and stoichiometry to minimize side products like dehalogenated byproducts.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use X-ray crystallography (via SHELX refinement ) and NMR spectroscopy. For example, the Boc (tert-butoxycarbonyl) group shows characteristic peaks in -NMR (e.g., δ 1.4 ppm for tert-butyl protons). Mass spectrometry (MS) can confirm molecular weight, as demonstrated for similar compounds (e.g., [M+H-100]+ fragments in ES+ mode) .
- Advanced Tools : ORTEP-III for visualizing crystallographic data .
Q. What is the reactivity of the bromine atom in the 5-bromopyrimidine moiety?
- Methodology : The bromine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). For instance, tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate derivatives undergo palladium-catalyzed coupling to introduce aryl/heteroaryl groups .
- Limitations : Steric hindrance from the azetidine-Boc group may reduce reaction efficiency, requiring optimized catalysts (e.g., Pd(PPh) with high ligand ratios).
Advanced Research Questions
Q. How to address contradictions in reported yields for similar azetidine-pyrimidine derivatives?
- Case Study : A synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate achieved 80% yield , while other protocols report lower yields (e.g., 50–60%). Potential factors include:
- Purification Methods : Silica gel chromatography vs. recrystallization .
- Reagent Quality : Trace moisture in solvents or bases (e.g., triethylamine) can deactivate catalysts.
- Resolution : Conduct controlled experiments comparing anhydrous vs. standard conditions and document purity via HPLC.
Q. What strategies mitigate solubility challenges in polar solvents during crystallography?
- Issue : The Boc group and bromopyrimidine moiety create mixed polarity, complicating crystal formation.
- Solutions :
- Use solvent mixtures (e.g., hexane/ethyl acetate) for slow evaporation .
- Co-crystallization with small molecules (e.g., dimethyl sulfoxide) to stabilize lattice structures.
Q. How does the Boc group influence the compound’s stability under acidic/basic conditions?
- Experimental Design : Expose the compound to trifluoroacetic acid (TFA) or NaOH and monitor degradation via -NMR. The Boc group is acid-labile, cleaving at room temperature in 50% TFA/dichloromethane .
- Applications : Selective deprotection enables functionalization of the azetidine ring for SAR studies .
Critical Analysis of Contradictions
- Crystallographic Data Discrepancies : Variations in reported bond angles/positions may arise from refinement software (e.g., SHELXL vs. OLEX2) or data resolution. Cross-validate using multiple programs .
- Biological Activity Ambiguities : While highlights potential medicinal applications, lack of target-specific data (e.g., IC values) necessitates in vitro assays (e.g., kinase inhibition screens).
Methodological Recommendations
- Synthetic Optimization : Use high-purity reagents and inert atmospheres to prevent bromine displacement by nucleophiles.
- Characterization Workflow : Combine XRD, NMR, and MS to resolve structural ambiguities.
- Data Reporting : Include detailed crystallographic parameters (e.g., CCDC numbers) and raw spectral data in publications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
